4,4-Dimethyl-1-phenylpentane-1,3-dione

Descripción general

Descripción

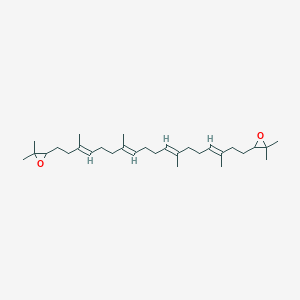

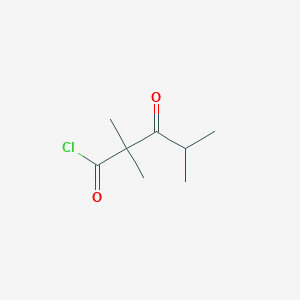

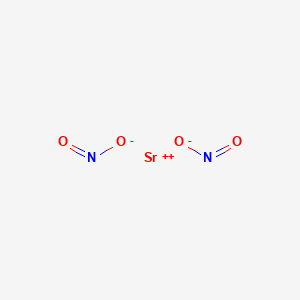

“4,4-Dimethyl-1-phenylpentane-1,3-dione” is a chemical compound with the formula C13H16O2 . It is a clear colorless liquid or viscous liquid . This compound is a dicarboxylic acid .

Molecular Structure Analysis

The molecular structure of “4,4-Dimethyl-1-phenylpentane-1,3-dione” is represented by the formula C13H16O2 . The InChI code for this compound is 1S/C13H16O2/c1-13(2,3)12(15)9-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 .

Physical And Chemical Properties Analysis

“4,4-Dimethyl-1-phenylpentane-1,3-dione” has a molecular weight of 204.27 . It appears as a clear colorless liquid or viscous liquid . The refractive index of this compound is 1.5590-1.5620 @ 20°C .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4,4-Dimethyl-1-phenylpentane-1,3-dione: is explored in medicinal chemistry for its potential as a building block in drug design. Its ketone functional groups can undergo various chemical reactions, making it a versatile precursor for synthesizing a wide range of pharmacologically active compounds. For instance, it can be used to create analogs of existing drugs to improve their efficacy or reduce side effects .

Materials Science

In materials science, this compound’s ability to form stable complexes with metals can be utilized in creating new materials. These materials might have applications in electronics, such as semiconductors or as part of catalytic systems that could be used in industrial chemical processes .

Environmental Science

Researchers are investigating the use of 4,4-Dimethyl-1-phenylpentane-1,3-dione in environmental science, particularly in the synthesis of chemicals that can break down pollutants. Its potential to form biodegradable polymers could also be significant in reducing plastic waste .

Analytical Chemistry

This compound is valuable in analytical chemistry, where it can serve as a standard or reagent in chromatographic analysis and spectrometry. Its clear, colorless form and stable liquid state at room temperature make it ideal for precise measurements and calibrations .

Organic Synthesis

4,4-Dimethyl-1-phenylpentane-1,3-dione: is a key intermediate in organic synthesis. It can be used to synthesize a variety of complex organic molecules, including natural products and potential new materials with unique properties .

Pharmacology

In pharmacology, the compound’s properties are being studied for drug metabolism and pharmacokinetics. It could be used to understand how drugs are metabolized in the body and to develop better delivery systems for medications .

Propiedades

IUPAC Name |

4,4-dimethyl-1-phenylpentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)12(15)9-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORVLKADAZQYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343478 | |

| Record name | 4,4-dimethyl-1-phenylpentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13988-67-5 | |

| Record name | 4,4-Dimethyl-1-phenyl-1,3-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13988-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-dimethyl-1-phenylpentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4,4-Dimethyl-1-phenylpentane-1,3-dione utilized in the synthesis of 2-(tert-butyl)-4-phenyloxetane?

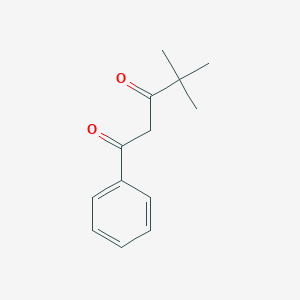

A1: 4,4-Dimethyl-1-phenylpentane-1,3-dione serves as the crucial starting point for synthesizing the geometric isomers of 2-(tert-butyl)-4-phenyloxetane. [] The synthesis involves a two-step process:

- Cyclization: These diols undergo stereospecific cyclization to yield the respective cis and trans isomers of 2-(tert-butyl)-4-phenyloxetane. [] This reaction sequence highlights the versatility of 4,4-Dimethyl-1-phenylpentane-1,3-dione as a precursor in organic synthesis.

Q2: What spectroscopic techniques were employed to characterize the synthesized 2-(tert-butyl)-4-phenyloxetane isomers?

A2: Following separation by column chromatography, the newly synthesized 2-(tert-butyl)-4-phenyloxetane isomers were comprehensively characterized using various spectroscopic techniques. [] While the specific techniques are not named in the abstract, researchers likely employed methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structures and purity of the synthesized oxetane isomers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)